N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with an acetamide-linked 4-methoxyphenoxy moiety.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-11-13-22(14-12-21)31-17-24(28)26-20-10-9-18-8-5-15-27(23(18)16-20)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWJQXPCMOTTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from benzene/ethanol mixtures.
Yield Improvements
-
Microwave Assistance : Reduces reaction time for cyclization steps by 40%.
-
Catalyst Screening : Substituting DBU with DIPEA in alkylation steps increases yields to 80%.
Analytical Characterization
Spectroscopic Data :
Melting Point : 137.9–139.5°C.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 1-position of the tetrahydroquinoline ring and the acetamide side chain. These variations influence molecular weight, synthetic accessibility, and physicochemical properties.
Structural and Molecular Comparisons
*Estimated based on analogous structures.
Substituent Effects
- 1-Position Modifications: Benzoyl (Main Compound, ): Enhances aromatic interactions and stability compared to acetyl () or sulfonyl groups (). The benzoyl group may increase metabolic resistance due to its bulky, planar structure . Acetyl (): Offers lower steric hindrance, possibly facilitating synthetic modifications or receptor binding .
- Acetamide Substituents: 4-Methoxyphenoxy (Main Compound, ): The methoxy group improves solubility via polarity while maintaining moderate lipophilicity. This balance is critical for bioavailability . Chlorophenoxy (): Increases lipophilicity and may enhance target binding in hydrophobic pockets but could reduce aqueous solubility . 1,3-Dioxoisoindolin-2-yl (): Introduces a rigid, planar structure that may promote π-stacking or inhibit enzymatic degradation .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its diverse biological activities, including antifungal and potential anticancer properties. The following sections will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 389.47 g/mol. Its structure includes a tetrahydroquinoline core substituted with a benzoyl group and a methoxyphenoxy acetamide moiety. This structural complexity contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N2O3 |
| Molecular Weight | 389.47 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : This can be achieved through methods such as the Pictet-Spengler reaction.
- Benzoylation : The core is benzoylated using benzoyl chloride in the presence of a base.
- Acetamide Formation : Reaction with acetic anhydride leads to the formation of the acetamide derivative.
- Methoxyphenoxy Substitution : The final step involves introducing the methoxyphenoxy group through nucleophilic substitution.
Antifungal Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antifungal properties. For instance, related compounds have shown effective fungicidal activities against various fungi such as Valsa mali and Sclerotinia sclerotiorum, with EC50 values indicating potency superior to commercial fungicides like flutolanil .
Anticancer Potential
The compound's mechanism of action in cancer treatment may involve inhibition of specific molecular targets related to tumor growth and proliferation. For example, studies have demonstrated that tetrahydroquinoline derivatives can modulate signaling pathways involved in cancer cell survival .
Case Studies
- Study on Antifungal Efficacy : A study synthesized a series of N-substituted benzoyl derivatives and found that certain compounds exhibited excellent antifungal activities against Valsa mali and Sclerotinia sclerotiorum. The most potent derivative had an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum, outperforming existing treatments .
- Anticancer Activity : In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Table 2: Biological Activity Summary
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic peaks for the benzoyl group (δ 7.5–8.0 ppm) and methoxyphenoxy moiety (δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 433.18 [M+H]+) .
- HPLC : Purity assessment using C18 columns (≥98% purity, retention time ~12.5 min) .
Q. Advanced
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline core .
- 2D NMR (COSY, NOESY) : Maps spatial interactions between substituents, critical for SAR studies .
What preliminary biological screening assays are suitable for assessing its potential therapeutic applications?
Q. Basic
Q. Advanced
- Target Identification : SPR (Surface Plasmon Resonance) screens for binding to kinases or GPCRs .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess t1/2 and CYP inhibition .
How can researchers investigate the structure-activity relationship (SAR) of substituents on the tetrahydroquinoline and acetamide moieties?
Q. Advanced
- Substituent Variation : Synthesize analogs with halogens (Cl, F), alkyl groups (ethyl, methyl), or electron-withdrawing groups (NO2) at the benzoyl or phenoxy positions .
- Biological Profiling : Compare IC50 values across analogs (see Table 1).
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like EGFR or 5-HT receptors .
Q. Table 1: SAR of Key Analogs
| Substituent (R) | Biological Activity (IC50) | Target |
|---|---|---|
| 4-OCH3 (Parent) | 12.3 μM (COX-2) | COX-2 |
| 4-Cl | 8.7 μM (EGFR) | EGFR |
| 4-NO2 | >50 μM (MCF-7) | N/A |
| Data derived from |
What strategies are effective in elucidating the compound’s mechanism of action, particularly its interaction with biological targets?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Identifies target engagement by measuring protein thermal stability shifts .
- CRISPR Knockout Models : Validate target dependency (e.g., KO of COX-2 in inflammation assays) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
How should conflicting data regarding the compound’s biological activity across studies be systematically addressed?
Q. Advanced
- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) to identify outliers using statistical tools (Grubbs’ test) .
- Experimental Replication : Standardize assays (e.g., ATP levels in cytotoxicity tests) across labs .
- Orthogonal Assays : Confirm antimicrobial activity with both microdilution and disk diffusion methods .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties and binding affinities?
Q. Advanced
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (2.1), BBB permeability (low), and CYP interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., COX-2) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .
What are the best practices for conducting stability studies under varying physiological conditions?
Q. Advanced
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide) and quantify stability (% remaining) .
- Temperature Studies : Store at 4°C, 25°C, and 40°C for 1–6 months to determine shelf life .
How can in vitro and in vivo models be optimally designed to evaluate efficacy and toxicity?
Q. Advanced
- In Vitro : Use 3D tumor spheroids for cytotoxicity and combo studies (e.g., with cisplatin) .
- In Vivo : Dose rodents (10–50 mg/kg, oral/IP) with PK/PD monitoring (plasma concentration vs. tumor volume) .
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG assay) .
What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound’s stereochemistry or conformation?
Q. Advanced
- Vibrational Circular Dichroism (VCD) : Determines absolute configuration of chiral centers in the tetrahydroquinoline core .
- Solid-State NMR : Maps molecular packing and hydrogen-bonding networks in crystalline form .
- Time-Resolved Spectroscopy : Captures transient conformational changes during target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
